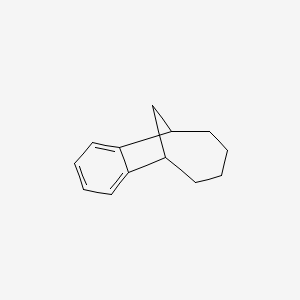
5,10-Methanobenzocyclooctene, 5,6,7,8,9,10-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Methanobenzocyclooctene, 5,6,7,8,9,10-hexahydro- is a complex organic compound with the molecular formula C13H16 and a molecular weight of 172.2661 . This compound is characterized by its unique structure, which includes multiple rings and bonds, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Methanobenzocyclooctene, 5,6,7,8,9,10-hexahydro- involves several steps. One common method includes the reduction of the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocycloocten-11-one oxime using zinc dust in a mixture of acetic acid and acetic anhydride . This reaction yields syn-11-acetamido-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclooctene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques, including reduction and hydrolysis reactions, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,10-Methanobenzocyclooctene, 5,6,7,8,9,10-hexahydro- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like zinc dust and sodium borohydride.
Substitution: It can undergo substitution reactions, particularly in the presence of acetic anhydride and acetic acid.
Common Reagents and Conditions
Zinc Dust: Used in reduction reactions.
Acetic Acid and Acetic Anhydride: Commonly used in substitution and reduction reactions.
Major Products Formed
Syn-11-acetamido-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclooctene: Formed through reduction reactions.
Scientific Research Applications
5,10-Methanobenzocyclooctene, 5,6,7,8,9,10-hexahydro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,10-Methanobenzocyclooctene, 5,6,7,8,9,10-hexahydro- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their potential to act as selective opioid analgesics, indicating interactions with opioid receptors .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9,10,11-hexahydro-7,10-methanocycloocta bbenzothiophene : Another compound with a similar core structure .
Benzocyclooctane: Shares a similar ring structure.
Uniqueness
5,10-Methanobenzocyclooctene, 5,6,7,8,9,10-hexahydro- is unique due to its specific ring structure and the types of reactions it undergoes.
Properties
CAS No. |
33627-05-3 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
tricyclo[6.4.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C13H16/c1-2-6-11-9-10(5-1)12-7-3-4-8-13(11)12/h3-4,7-8,10-11H,1-2,5-6,9H2 |
InChI Key |
WHDQEGGVHBXALE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C1)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
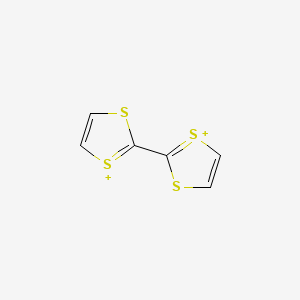
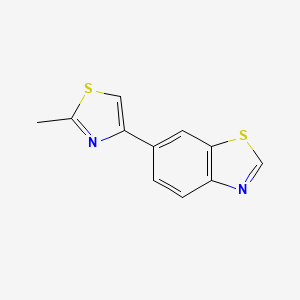
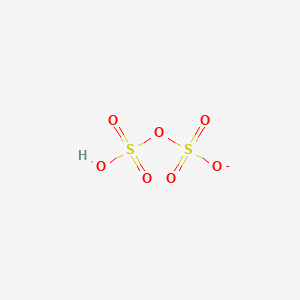
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
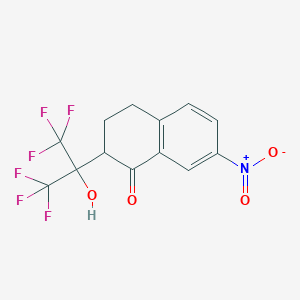
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
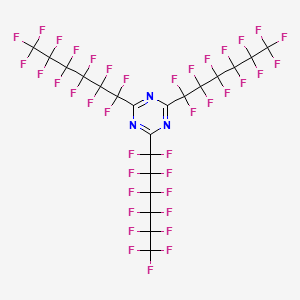
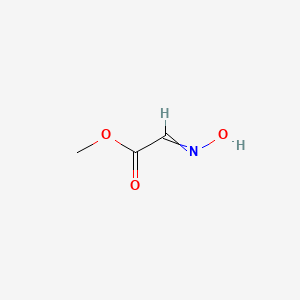
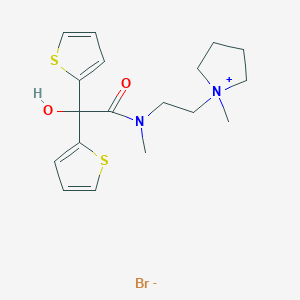
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
